N-(1-aminopropan-2-yl)acetamide N-(1-aminopropan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 36506-51-1
VCID: VC7915524
InChI: InChI=1S/C5H12N2O/c1-4(3-6)7-5(2)8/h4H,3,6H2,1-2H3,(H,7,8)
SMILES: CC(CN)NC(=O)C
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

N-(1-aminopropan-2-yl)acetamide

CAS No.: 36506-51-1

Cat. No.: VC7915524

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

N-(1-aminopropan-2-yl)acetamide - 36506-51-1

Specification

CAS No. 36506-51-1
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name N-(1-aminopropan-2-yl)acetamide
Standard InChI InChI=1S/C5H12N2O/c1-4(3-6)7-5(2)8/h4H,3,6H2,1-2H3,(H,7,8)
Standard InChI Key IGIJDAVPCAUGCU-UHFFFAOYSA-N
SMILES CC(CN)NC(=O)C
Canonical SMILES CC(CN)NC(=O)C

Introduction

N-(1-aminopropan-2-yl)acetamide, also known as N-acetyl-N-(1-aminopropan-2-yl)acetamide, is a small organic compound with the molecular formula C7H14N2O2C_7H_{14}N_2O_2. It has a molecular weight of 158.20 g/mol and is identified by PubChem CID 71330425. This compound is structurally characterized by an acetamide group linked to a 1-aminopropan-2-yl substituent, forming a simple yet versatile chemical framework .

Synthesis

The synthesis of N-(1-aminopropan-2-yl)acetamide typically involves:

  • Acetylation: Reacting a precursor amine (e.g., isopropylamine) with acetic anhydride or acetyl chloride.

  • Purification: The product is purified through crystallization or chromatography to ensure high purity.

This straightforward synthetic route makes the compound accessible for laboratory research and industrial applications.

Structural Analysis

Advanced techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure:

  • 1H^{1}H1H-NMR: Identifies the characteristic chemical shifts of the amine and acetamide groups.

  • IR Spectroscopy: Confirms the presence of amide (C=OC=O) bonds.

  • MS: Provides molecular ion peaks corresponding to its molecular weight.

Potential Research Directions

Future studies could focus on:

  • Pharmacological Screening: Evaluating its activity against diseases such as epilepsy or cancer.

  • Derivatization: Modifying its structure to enhance biological properties.

  • Computational Studies: Using molecular docking to predict interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator